methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
Description
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methyl ester group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies. Its stereochemistry (1R,3R) and functional groups confer unique reactivity and stability, enabling precise control in multi-step syntheses .
Properties
IUPAC Name |
methyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMDDXYOHHJMT-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862700-37-6 | |
| Record name | Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using reagents like ammonia or amines.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclopentane ring or the ester group.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Role as a Building Block:
- This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those that target specific biological pathways. The tert-butoxycarbonyl (Boc) protecting group is commonly used in peptide synthesis to protect amine functionalities during reactions.
Case Studies:
- Research has demonstrated its utility in synthesizing cyclic peptides that exhibit antimicrobial properties. For instance, cyclopentane derivatives have been shown to enhance the selectivity and potency of peptide-based drugs against resistant bacterial strains .
Peptide Synthesis
Synthesis of Modified Amino Acids:
- Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is employed to create modified amino acids that can be incorporated into peptides. This modification can lead to enhanced stability and bioavailability of therapeutic peptides.
Example Applications:
- In one study, the compound was utilized to synthesize a peptide that demonstrated improved binding affinity for specific receptors involved in cancer progression. The cyclopentane structure contributed to a conformational rigidity that is beneficial for receptor interaction .
Material Science
Polymer Chemistry:
- The compound has potential applications in the development of new polymeric materials. Its ability to form stable linkages can be exploited in creating polymers with specific mechanical and thermal properties.
Research Insights:
- A recent investigation into the polymerization of this compound revealed its effectiveness in producing thermoresponsive polymers that can change properties under varying temperatures. These materials are promising for applications in drug delivery systems where controlled release is crucial .
Chemical Properties and Safety
Physical and Chemical Properties:
- Molecular Formula: C12H21NO4
- Molecular Weight: 243.30 g/mol
- XLogP3: 1.7 (indicating moderate lipophilicity)
These properties suggest that the compound can interact favorably with biological membranes, making it suitable for pharmaceutical applications.
Safety Considerations:
- As with many chemical compounds used in research, appropriate safety measures should be taken during handling. It is classified under various safety guidelines and should be used only in professional laboratory settings .
Summary Table of Key Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for bioactive molecule synthesis | Antimicrobial cyclic peptides |
| Peptide Synthesis | Modified amino acid production | Enhanced receptor-binding peptides |
| Material Science | Development of thermoresponsive polymers | Drug delivery systems |
| Chemical Properties | Moderate lipophilicity; protective group utility | Favorable interactions with biological membranes |
Mechanism of Action
The mechanism of action of methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate involves its reactivity with various biological and chemical targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Conformational Variants
The stereochemical configuration significantly influences physicochemical properties and biological interactions. Key stereoisomers include:
- Methyl (1S,3S)-3-Boc-amino-cyclopentane-1-carboxylate (CAS 329910-39-6): The enantiomeric form (1S,3S) exhibits distinct NMR shifts and chromatographic behavior compared to the (1R,3R) variant, impacting solubility and crystallization .
- Methyl (1R,3S)-3-Boc-amino-cyclopentane-1-carboxylate (CAS 173464-47-6): The cis configuration (1R,3S) alters hydrogen-bonding capacity and steric hindrance, affecting coupling reactions in peptide synthesis .
Table 1: Stereochemical Comparison
| Compound | Configuration | CAS Number | Key Application |
|---|---|---|---|
| Target compound | (1R,3R) | 489446-72-2 | Intermediate for kinase inhibitors |
| Enantiomer | (1S,3S) | 329910-39-6 | Protease inhibitor synthesis |
| Diastereomer | (1R,3S) | 173464-47-6 | Conformational studies |
Cyclopentene vs. Cyclopentane Derivatives
Unsaturated analogs, such as methyl 4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylate (CAS 168683-02-1), introduce a double bond, reducing ring strain and altering reactivity. The conjugated double bond enables Diels-Alder reactions, unlike the saturated cyclopentane backbone of the target compound . Hydrogenation of cyclopentene derivatives (e.g., using Pd/C or PtO₂) yields saturated analogs, as demonstrated in and .
Table 2: Ring Structure Impact on Reactivity
| Compound Type | Structure | Key Reaction | Synthetic Utility |
|---|---|---|---|
| Cyclopentane (Target) | Saturated | Amide coupling, Boc deprotection | Stable intermediate for APIs |
| Cyclopentene | Unsaturated | Diels-Alder, hydrogenation | Precursor for chiral scaffolds |
Substituent Effects
- Isopropyl and Trifluoromethyl Groups : Derivatives like tert-butyl ((1R,3S)-3-isopropyl-3-[[4-(trifluoromethyl)phenyl]carbonyl]cyclopentyl)carbamate () exhibit enhanced lipophilicity (logP increase by ~1.5 units) and metabolic stability due to fluorine’s electron-withdrawing effects .
- Hydroxy and Methoxyethyl Groups : Hydroxyl-substituted analogs (e.g., ) increase polarity (cLogP reduction by ~0.8), improving aqueous solubility but requiring protection during synthesis . Methoxyethyl groups () introduce ether linkages, moderating pharmacokinetic profiles .
Physicochemical and Spectroscopic Properties
- NMR Data : The target compound’s Boc group generates distinct signals at δ 1.4 ppm (t-Bu, $^1$H) and 80–85 ppm (quaternary C, $^{13}$C). Cyclopentene derivatives show deshielded vinyl protons (δ 5.5–6.0 ppm) .
- Mass Spectrometry : HRMS of the target compound confirms molecular ion [M+H]⁺ at m/z 259.3, while bicyclo derivatives fragment preferentially at strained bridgehead bonds .
Biological Activity
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate, with the CAS number 489446-72-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.303 g/mol
- CAS Number : 489446-72-2
- Purity : ≥ 97%
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various bioactive molecules. The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, which is crucial for the development of peptide-based therapeutics.
Potential Biological Activities
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of cell cycle pathways and apoptosis-related proteins.
- Neuroprotective Effects : Some research indicates that compounds similar to this compound may offer neuroprotective benefits, potentially through the inhibition of neuroinflammatory processes.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential use in developing new antimicrobial agents.
In Vitro Studies
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of cyclopentane derivatives, including this compound. The findings indicated that modifications to the Boc group significantly influenced biological activity and selectivity towards specific targets in cancer cell lines .
Table 1: Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR (e.g., d6-DMSO at 2.50 ppm for H) resolve cyclopentane ring protons and Boc group signals. NOESY confirms cis/trans configurations .
- HRMS : ESI/APCI-MS validates molecular weight (e.g., calculated for C₁₂H₂₁NO₄: 267.147 g/mol) .
- Chiral HPLC : Polysaccharide columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/IPA gradients .
Q. Advanced
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers via IR spectra .
- Isotopic Labeling : N or C labels track Boc group stability during reactions .
How do structural modifications (e.g., fluorination or methyl substitution) impact the compound’s reactivity and biological activity?
Q. Advanced
- Fluorination : Introducing CF₃ or CF₂ groups (e.g., as in ) increases metabolic stability and alters electronic properties (σₚ ≈ –0.43 for CF₃).
- Methyl Substitution : Methyl groups at C1 or C3 enhance steric hindrance, reducing ring-opening reactions but potentially improving binding affinity in enzyme inhibitors .
- Comparative Studies : Analogs like methyl (1R,3R)-3-(trifluoromethyl)cyclopentanecarboxylate show 3–5× higher activity in kinase assays .
What strategies address low yields in the conjugate addition-ring closure synthesis of cyclopentane β-amino acids?
Q. Advanced
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) improve ring-closure efficiency .
- Catalyst Screening : Chiral Pd or Ru catalysts enhance enantiomeric excess (e.g., up to 98% ee in ).
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .
How can computational methods predict the compound’s behavior in catalytic asymmetric reactions?
Q. Advanced
- DFT Calculations : Model transition states to identify favorable pathways (e.g., chair vs. boat transition states in cyclopropanation) .
- MD Simulations : Predict solubility and aggregation tendencies in aqueous/organic mixtures .
- QSAR Models : Correlate substituent effects (e.g., Hammett constants) with reaction rates or bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
